Methyl 3-oxodecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQWSGSXXQSUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066784 | |
| Record name | Decanoic acid, 3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22348-96-5 | |
| Record name | Methyl 3-oxodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic acid, 3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, 3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, 3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxodecanoate is a beta-keto ester that belongs to the larger family of 3-oxo fatty acid methyl esters. Beta-keto esters are valuable intermediates in organic synthesis and have garnered interest in the field of drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are estimated based on computational models.
| Property | Value | Source Type |
| Molecular Formula | C₁₁H₂₀O₃ | - |
| Molecular Weight | 200.28 g/mol | - |
| CAS Number | 22348-96-5 | - |
| Appearance | Colorless liquid (presumed) | - |
| Boiling Point | 245.80 °C @ 760.00 mm Hg | Estimated |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility in Water | 520.3 mg/L @ 25 °C | Estimated |
| logP (o/w) | 3.370 | Estimated |
| Flash Point | 209.00 °F (98.50 °C) (Closed Cup) | Estimated |
Synthesis and Characterization
Synthesis of this compound
A general and effective method for the synthesis of 3-oxo-fatty acid methyl esters, such as this compound, involves the condensation of a methyl ester with an acid chloride in the presence of a suitable base. The following protocol is adapted from a general procedure for this class of compounds.[1]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Potassium methyl malonate
-
Triethylamine (Et₃N)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (MeCN), anhydrous
-
Nonanoyl chloride
-
Toluene
-
Hydrochloric acid (HCl), 13% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
-
Procedure:
-
To a dry 1 L round-bottom flask under an inert atmosphere (e.g., Argon), add potassium methyl malonate (0.21 mol).
-
Add 300 mL of anhydrous acetonitrile and cool the stirred suspension to 10-15 °C.
-
To this mixture, add dry triethylamine (0.32 mol) followed by anhydrous magnesium chloride (0.25 mol).
-
Allow the reaction mixture to warm to 20-25 °C and stir for 2.5 hours.
-
Cool the resulting slurry to 0 °C.
-
Add nonanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by the addition of 3 mL of triethylamine.
-
Allow the mixture to stir overnight at 20-25 °C.
-
Concentrate the reaction mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in 100 mL of toluene and reconcentrate in vacuo.
-
Add another 150 mL of toluene and cool the mixture to 10-15 °C.
-
Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.
-
Separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
-
The purity of the final product should be confirmed by analytical techniques such as HPLC/MS.[1]
-
Characterization Protocols
-
¹H NMR Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The expected signals would include a triplet for the terminal methyl group of the decanoyl chain, multiplets for the methylene groups, a singlet for the methylene group between the two carbonyls, and a singlet for the methyl ester group.
-
¹³C NMR Spectroscopy: A sample of the purified product is dissolved in CDCl₃. The ¹³C NMR spectrum is recorded. The expected signals would include peaks for the carbonyl carbons of the ketone and ester, the carbons of the alkyl chain, and the methoxy carbon of the ester.
An IR spectrum of the neat liquid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Characteristic absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups (typically in the range of 1700-1750 cm⁻¹) and C-H stretching vibrations of the alkyl chain.
The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically coupled with gas chromatography (GC-MS). The molecular ion peak corresponding to the molecular weight of this compound (200.28 g/mol ) would be expected.
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented, related β-keto esters have demonstrated antimicrobial and cytotoxic effects.[2][3] One proposed mechanism for the antimicrobial activity of some β-keto esters is the inhibition of bacterial quorum sensing.[2]
Quorum Sensing Inhibition:
Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This process is often mediated by small signaling molecules called autoinducers. By interfering with the signaling pathway, quorum-sensing inhibitors can prevent the expression of virulence factors and biofilm formation, thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.
Below is a conceptual diagram illustrating a simplified bacterial quorum sensing pathway and the potential point of inhibition by a molecule like this compound.
Conclusion
This compound is a beta-keto ester with defined chemical properties and can be synthesized through established organic chemistry methodologies. While its specific physical properties and biological activities require further experimental investigation, the broader class of β-keto esters shows promise in the development of novel therapeutic agents, particularly as antimicrobials that may function through mechanisms such as quorum sensing inhibition. This guide provides a foundational resource for researchers and scientists working with or interested in the potential applications of this compound.
References
- 1. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-oxodecanoate (CAS 22348-96-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-oxodecanoate (CAS 22348-96-5), a β-keto ester with emerging significance in chemical synthesis and potential biological relevance. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its relationship with fatty acid metabolism and bacterial quorum sensing. Spectroscopic data, where available, are summarized, and potential applications in research and drug development are discussed.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of approximately 200.27 g/mol .[1] It is also known by other names, including this compound and 3-oxodecanoic acid methyl ester.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22348-96-5 | [1] |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.278 g/mol | [1] |
| Boiling Point | 245.80 °C (estimated) | [3] |
| Flash Point | 209.00 °F (98.50 °C) (estimated) | [3] |
| Solubility in Water | 520.3 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 3.370 (estimated) | [3] |
| Appearance | Not available | [1] |
Synthesis of this compound
A common method for the synthesis of β-keto esters like this compound is through a Claisen condensation or related acylation reactions. A specific protocol for the synthesis of this compound has been described in the patent literature.[4]
Experimental Protocol: Synthesis from Methyl Acetoacetate and Octanoyl Chloride
This protocol is adapted from a documented synthesis procedure.[4]
Materials:
-
Methyl acetoacetate
-
Calcium hydroxide
-
Toluene
-
Octanoyl chloride
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
To 300 ml of toluene, add 50 g (0.431 mol) of methyl acetoacetate and 7.97 g (0.108 mol) of calcium hydroxide.
-
Heat the mixture to 80-110 °C and stir for 2.5 hours, ensuring dehydration.
-
Cool the reaction mixture to 50-60 °C.
-
Slowly add 26.9 g (0.165 mol) of octanoyl chloride dropwise over 1.5 hours.
-
Stir the resulting mixture for 18 hours without heating.
-
Add 19.1 g (0.597 mol) of methanol to the mixture and heat to 60-80 °C with stirring for 4 hours.
-
After cooling the reaction mixture, carefully add 33.6 g of concentrated hydrochloric acid.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation.
Caption: Overview of the fatty acid β-oxidation pathway.
Quorum Sensing in Bacteria
Derivatives of 3-oxo-fatty acids are crucial signaling molecules in bacterial quorum sensing, a cell-to-cell communication system. Specifically, N-acyl-homoserine lactones (AHLs) with a 3-oxo-acyl chain are used by various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to regulate gene expression in a population-density-dependent manner. T[5]he signaling molecule in the las system of P. aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). Given that this compound shares the 3-oxodecanoyl moiety, it could potentially act as an antagonist or agonist of quorum sensing, thereby influencing bacterial virulence and biofilm formation. This makes it a molecule of interest for the development of anti-infective agents that target bacterial communication rather than viability, potentially reducing the development of resistance.
Quorum Sensing Logic in P. aeruginosa
Caption: Simplified logic of the Las quorum sensing system.
Conclusion
This compound is a versatile chemical entity with established synthetic routes and predictable spectroscopic characteristics. While direct biological data is sparse, its structural similarity to key intermediates in fatty acid metabolism and bacterial quorum sensing signaling molecules suggests a promising area for future research. For drug development professionals, the potential for this molecule and its derivatives to modulate bacterial virulence through quorum sensing inhibition presents an exciting avenue for the discovery of novel anti-infective therapies. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic and research potential.
References
- 1. This compound [flavscents.com]
- 2. US5945559A - Process for producing 3-oxocarboxylic acid esters - Google Patents [patents.google.com]
- 3. microbenotes.com [microbenotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Cornerstone in Organic Synthesis: A Technical Guide to the Discovery and History of Beta-Keto Esters
For Immediate Release
A comprehensive technical guide detailing the pivotal discovery and rich history of beta-keto esters, a class of compounds fundamental to modern organic chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth historical narrative, detailed experimental protocols for seminal syntheses, and a quantitative analysis of their chemical properties.
Introduction: The Dual-Reactivity Powerhouse
Beta-keto esters are organic compounds possessing both a ketone and an ester functional group, with the ketone positioned at the beta-carbon relative to the ester carbonyl. This unique structural arrangement confers a remarkable dual reactivity, making them invaluable building blocks in organic synthesis. The acidic alpha-protons nestled between the two carbonyl groups facilitate the formation of a stabilized enolate, a potent nucleophile, while the ester and ketone moieties themselves serve as electrophilic centers. This versatility has cemented their role in the synthesis of a vast array of pharmaceuticals, natural products, and specialty chemicals. This guide delves into the historical milestones that unveiled the chemistry of these essential compounds.
A Timeline of Discovery: From Serendipity to Systematic Synthesis
The journey to understanding and harnessing the synthetic potential of beta-keto esters was a multi-decade endeavor involving several pioneering chemists of the 19th century.
1863: The Initial Observation by Geuther
The first synthesis of a beta-keto ester is credited to the German chemist Johann Georg Anton Geuther in 1863.[1] While investigating the reaction of sodium metal with ethyl acetate, he serendipitously produced a new substance which he named "ethyl diacetic acid".[2] Geuther proposed an enolic structure for his discovery, recognizing the acidic nature of the compound.[2]
1887: Claisen's Systematic Investigation and the Birth of a Named Reaction
While Geuther's discovery was significant, it was the German chemist Rainer Ludwig Claisen who, in 1887, conducted a systematic study of the base-catalyzed self-condensation of esters.[3][4] His work established the generality of this carbon-carbon bond-forming reaction, which is now famously known as the Claisen condensation .[3][4] Claisen correctly identified the product of the self-condensation of ethyl acetate as ethyl acetoacetate, a beta-keto ester.[3]
The Great Debate: Keto vs. Enol
A significant debate in the late 19th century revolved around the true structure of ethyl acetoacetate. While Geuther had proposed an enol form, Edward Frankland and B. F. Duppa favored a keto structure.[1] This debate was a crucial step in the development of the theory of tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers. It was later, through the work of chemists like Ludwig Knorr, that the concept of keto-enol tautomerism in beta-keto esters was firmly established, demonstrating that both forms exist in a dynamic equilibrium.[5]
Expanding the Synthetic Utility: The Michael Addition
The synthetic importance of beta-keto esters was further broadened by the work of the American chemist Arthur Michael. His extensive research on the addition of nucleophiles to α,β-unsaturated carbonyl compounds led to the development of the Michael reaction .[3][4][6][7][8] The stabilized enolates derived from beta-keto esters proved to be excellent nucleophiles in this conjugate addition, opening up new avenues for the construction of complex carbon skeletons.[3][4][6][7][8]
Further Contributions: The Role of J. U. Nef
John Ulric Nef, a Swiss-American chemist, also made significant contributions to the understanding of tautomerism and the reactivity of compounds with bivalent carbon. His work on the behavior of nitroparaffins and the "Nef reaction" contributed to the broader understanding of the chemical transformations of functional groups that are also relevant to the chemistry of beta-keto esters.
Key Experimental Protocols
The following protocols are based on classic and reliable procedures for the synthesis of ethyl acetoacetate, the archetypal beta-keto ester, via the Claisen condensation.
Classic Laboratory Synthesis of Ethyl Acetoacetate via Claisen Condensation
This procedure is adapted from the well-established methods published in Organic Syntheses.
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol)
-
Sodium metal, finely sliced or as wire
-
50% Acetic acid solution
-
Calcium chloride (anhydrous)
-
Saturated sodium chloride solution
Equipment:
-
Round-bottomed flask (2 L)
-
Efficient reflux condenser
-
Water bath
-
Separatory funnel
-
Distillation apparatus with a modified Claisen flask
Procedure:
-
To a 2 L round-bottomed flask equipped with a reflux condenser, add 500 g (5.7 moles) of ethyl acetate.
-
Carefully add 50 g (2.2 gram atoms) of clean, finely sliced sodium metal to the ethyl acetate.
-
Gently warm the mixture on a water bath to initiate the reaction. Once the reaction begins, it will proceed vigorously. Cooling may be necessary to control the reflux.
-
Continue the reaction until all the sodium has dissolved, which typically takes about 1.5 to 3 hours. The reaction mixture will appear as a clear red liquid with a green fluorescence.
-
Cool the reaction mixture and cautiously acidify it with approximately 275 mL of 50% acetic acid.
-
Transfer the mixture to a separatory funnel. If the layers do not separate well, add saturated sodium chloride solution to facilitate separation.
-
Separate the upper ester layer and dry it over anhydrous calcium chloride.
-
Fractionally distill the dried ester under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 76-80 °C at 18 mm Hg.
Expected Yield: 105-110 g (28-29% of the theoretical amount based on ethyl acetate).
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of ethyl acetoacetate.
Table 1: Physical Properties of Ethyl Acetoacetate
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molar Mass | 130.14 g/mol |
| Appearance | Colorless liquid |
| Density | 1.028 g/cm³ |
| Melting Point | -45 °C |
| Boiling Point | 180.8 °C |
| Solubility in Water | 125 g/L at 20 °C |
| Acidity (pKa) | 10.7 (in water) |
| Refractive Index (n_D) | 1.419 |
Table 2: Keto-Enol Tautomerism of Ethyl Acetoacetate
| Solvent | % Enol Form |
| Neat Liquid | 7.5% |
| Gas Phase | 46% |
| Hexane | 46% |
| Benzene | 19% |
| Ethanol | 12% |
| Water | 0.4% |
Data compiled from various spectroscopic studies.
Table 3: Representative Yields for the Claisen Condensation
| Reactants | Base | Yield of β-Keto Ester | Reference |
| Ethyl acetate | Sodium | 28-29% | Organic Syntheses |
| Ethyl acetate | Sodium ethoxide | ~80% (with EtOH removal) | Organic Syntheses |
| Ethyl propanoate | Sodium ethoxide | Good | General Literature |
| Ethyl benzoate & Acetone | Sodium ethoxide | Good (Crossed Claisen) | General Literature |
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key historical developments and reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. John Ulric Nef [chemistry.msu.edu]
The Enigmatic Absence of Methyl 3-oxodecanoate in the Natural World: A Technical Review
A comprehensive review of scientific literature and chemical databases reveals no definitive evidence of the natural occurrence of Methyl 3-oxodecanoate in biological systems. This technical guide summarizes the extensive search for this compound and contrasts its apparent absence with the prevalence of structurally related molecules in various organisms.
While the quest for novel bioactive compounds is a cornerstone of drug discovery and development, the focus of this investigation, this compound, appears to be a product of synthetic chemistry rather than a constituent of the natural world. Despite its simple structure as a medium-chain fatty acid ester, extensive searches have failed to identify any plant, fungal, bacterial, or animal source of this specific molecule.
A Compound Not Found in Nature
Several chemical databases and resources explicitly state that this compound is not known to occur naturally. This assertion is supported by the conspicuous absence of this compound in numerous studies detailing the chemical composition of various biological materials where its presence might be anticipated.
Distinguishing from Naturally Occurring Relatives
It is crucial to distinguish this compound from its structurally similar chemical cousins that are indeed found in nature. The presence of these related compounds highlights the metabolic pathways that exist for the synthesis of similar molecules, yet seemingly do not produce this compound.
In the Plant Kingdom
For instance, while the plant Annona glabra has been reported to contain Methyl 3-hydroxydecanoate , a reduced form of the target compound, studies on the volatile compounds of this plant do not list this compound[1]. The volatile profiles of Annona glabra are rich in terpenes and other esters, but the specific 3-oxo methyl ester of decanoic acid is absent[2][3][4][5].
Within the Hive: Royal Jelly
Royal jelly, a complex secretion from honeybees, is a rich source of unique fatty acids. Extensive analysis of its composition has identified numerous fatty acids and their derivatives, including 10-hydroxy-2-decenoic acid (10-HDA) and other hydroxylated and dicarboxylic fatty acids[6][7][8][9][10]. However, this compound has not been identified as a component of royal jelly.
Insect Pheromones
The world of insect communication is replete with a vast array of chemical signals, many of which are fatty acid derivatives. Despite targeted searches for this compound as a potential pheromone in bees, ants, and other insects, no such role has been identified for this compound[11][12][13][14][15][16][17][18][19][20][21][22]. The pheromones of these insects often consist of other ketones, alcohols, and esters, but not the specific structure of this compound.
Biosynthetic Plausibility and Absence
The biosynthesis of 3-oxoacyl-ACP (acyl carrier protein) is a fundamental step in fatty acid synthesis in most organisms. The subsequent enzymatic steps, however, typically lead to the reduction of the 3-oxo group to a hydroxyl group, followed by dehydration and further reduction to form a saturated fatty acid chain. While pathways for the production of methyl esters exist, the specific combination of a 3-oxo functional group on a decanoic acid backbone, which is then methylated, does not appear to be a known biological pathway. Bacterial systems are known to be capable of producing various methyl esters and polyhydroxyalkanoates, but again, this compound is not among the reported products[23][24][25][26][27].
Conclusion for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the key takeaway is that this compound should be considered a synthetic compound. Any investigation into its biological activity or potential therapeutic applications should proceed from the premise that it is not a naturally occurring molecule. This has implications for its novelty as a potential therapeutic agent and for understanding its mechanism of action, which would not have co-evolved with biological systems. Future research into this compound would likely focus on its synthetic production, chemical properties, and its interactions with biological targets in a pharmacological context, rather than exploring its natural origins.
References
- 1. Study on the volatile oil contents of Annona glabra L., Annona squamosa L., Annona muricata L. and Annona reticulata L., from Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Composition of Royal Jelly [spkx.net.cn]
- 10. mdpi.com [mdpi.com]
- 11. The Chemistry of Bees [chm.bris.ac.uk]
- 12. List of honey bee pheromones - Wikipedia [en.wikipedia.org]
- 13. pheromonesQueen [scientificbeekeeping.co.uk]
- 14. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.kuleuven.be [bio.kuleuven.be]
- 17. srs.fs.usda.gov [srs.fs.usda.gov]
- 18. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sex pheromone of queens of the slave-making ant, Polyergus breviceps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of the sex pheromone of the citrus mealybug, Pseudococcus cryptus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Facile Asymmetric Synthesis of (S)-14-Methyl-1-Octadecene, the Sex Pheromone of the Peach Leafminer Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Escherichia coli coculture for de novo production of esters derived of methyl-branched alcohols and multi-methyl branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methyl-esterified 3-hydroxybutyrate oligomers protect bacteria from hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. omicsonline.org [omicsonline.org]
- 27. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Methyl 3-Oxodecanoate in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility profile of a compound is a cornerstone of successful formulation and experimental design. This technical guide provides a comprehensive overview of the solubility of methyl 3-oxodecanoate in organic solvents, addressing the current landscape of available data and offering detailed protocols for its empirical determination.
Current Solubility Data
Qualitative assessments indicate that this compound exhibits some degree of solubility in non-polar to moderately polar organic solvents. An estimated solubility in water has also been reported. The available data is summarized below.
| Solvent | Formula | Type | Reported Solubility |
| Chloroform | CHCl₃ | Halogenated | Slightly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Ester | Slightly Soluble |
| Water | H₂O | Polar Protic | 520.3 mg/L (estimated)[1] |
Experimental Protocols for Solubility Determination
The absence of comprehensive public data necessitates a reliable method for determining the solubility of this compound. Two primary types of solubility can be measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often more relevant for high-throughput screening applications in early drug discovery.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that saturation is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates when an aqueous or organic solvent is added to a concentrated stock solution of the compound in DMSO.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Selected organic solvents
-
96-well microplates
-
Plate reader capable of detecting turbidity or light scattering (nephelometer)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.
Visualizing Experimental Workflows and Concepts
To further aid researchers, the following diagrams illustrate the experimental workflow for thermodynamic solubility determination and the conceptual relationship between solvent polarity and solubility.
Caption: Thermodynamic Solubility Determination Workflow.
Caption: Conceptual Relationship of Polarity and Solubility.
References
Methodological & Application
Applications of Methyl 3-Oxodecanoate in Synthetic Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxodecanoate, a β-keto ester, is a versatile building block in synthetic organic chemistry. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities and a long alkyl chain, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds, with a primary focus on the preparation of 2-heptyl-4-quinolones, a class of compounds with significant biological activity.
Application 1: Synthesis of 2-Heptyl-4-quinolones
This compound is a key precursor in the synthesis of 2-heptyl-4-quinolones, which are precursors to quorum-sensing signal molecules in Pseudomonas aeruginosa.[1][2] The synthesis is achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization.[3][4][5]
General Reaction Scheme:
The synthesis of 2-heptyl-4-quinolones from this compound proceeds in two main stages:
-
Preparation of this compound: The β-keto ester is synthesized by the acylation of Meldrum's acid with octanoyl chloride, followed by methanolysis.[1][2]
-
Condensation and Cyclization (Conrad-Limpach Synthesis): this compound is condensed with a substituted aniline to form an enamine intermediate. Subsequent thermal cyclization of the enamine in a high-boiling solvent like diphenyl ether yields the 2-heptyl-4-quinolone.[1][6]
Quantitative Data for Quinolone Synthesis
The Conrad-Limpach synthesis using this compound is a versatile method for preparing a range of 2-heptyl-4-quinolone derivatives by varying the aniline starting material. The yields for this reaction are generally good.
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 2-Heptyl-4-quinolone | Good |
| 2 | Substituted Anilines | Corresponding 2-heptyl-4-quinolones | Good |
Note: Specific yield percentages for a variety of substituted anilines were not available in the searched literature, but the sources indicate the reaction proceeds in "good yield".[6]
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on the acylation of Meldrum's acid followed by methanolysis.[1][2]
Materials:
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous pyridine
-
Octanoyl chloride
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous methanol (MeOH)
-
Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.
Procedure:
-
Acylation of Meldrum's Acid:
-
In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, dissolve Meldrum's acid (1.05 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath and add anhydrous pyridine (2.5 eq) with stirring under an inert atmosphere.
-
To the resulting clear solution, add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 2 hours.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.
-
Dilute the reaction mixture with dichloromethane and pour it into 2 N HCl containing crushed ice.
-
Separate the organic phase, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic phases, wash twice with 2 N HCl and once with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude acyl Meldrum's acid as a solid.
-
-
Methanolysis:
-
Reflux the crude acyl Meldrum's acid in anhydrous methanol for 2.5 hours.
-
Remove the methanol with a rotary evaporator.
-
Purify the residual oil by distillation under reduced pressure to obtain this compound.
-
Protocol 2: Synthesis of 2-Heptyl-4-quinolone (Conrad-Limpach Reaction)
This protocol describes the condensation of this compound with aniline and subsequent cyclization.[1][6]
Materials:
-
This compound
-
Aniline
-
p-Toluene sulfonic acid (catalyst)
-
Toluene
-
Diphenyl ether
-
Dean-Stark apparatus, round-bottomed flask, heating mantle, condenser.
Procedure:
-
Enamine Formation:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), aniline (1.0 eq), a catalytic amount of p-toluene sulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.
-
-
Cyclization:
-
In a suitable flask, add the crude enamine to diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260 °C) to effect the cyclization. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture. The 2-heptyl-4-quinolone product will often precipitate upon cooling.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ether or n-hexane).[6]
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-heptyl-4-quinolone.
Caption: Logical relationship in the Conrad-Limpach synthesis.
Other Potential Applications
While the synthesis of quinolones is a well-documented application, the reactivity of β-keto esters like this compound suggests its utility in other synthetic transformations. These include:
-
Alkylation: The active methylene group can be deprotonated and alkylated to introduce substituents at the α-position.
-
Decarboxylation: Under certain conditions, the ester group can be removed to yield 2-decanone. This is often achieved through saponification followed by acidification and heating, or via the Krapcho decarboxylation for methyl esters.[6]
-
Synthesis of Heterocycles: Beyond quinolones, β-keto esters are common starting materials for the synthesis of various heterocycles such as pyrimidines, pyrazoles, and isoxazoles through condensation reactions with appropriate binucleophiles.
Further research into these areas may reveal more specific applications of this compound in the synthesis of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 3-Oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxodecanoate, a versatile β-keto ester, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its inherent reactivity, stemming from the 1,3-dicarbonyl moiety, allows for facile cyclocondensation reactions with various nucleophiles to construct key heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles using this compound as the starting material.
Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. The reaction of this compound with hydrazine hydrate leads to the formation of 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one, a valuable intermediate for further chemical elaboration.
Reaction Scheme:
Quantitative Data
| Product | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one | This compound, Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | 78 (reflux) | 2 | ~85-95 |
Experimental Protocol: Synthesis of 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Synthesis of Pyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, which are important scaffolds in medicinal chemistry. This compound can be utilized as the β-keto ester component in this reaction, along with an aldehyde and urea or thiourea, to generate substituted dihydropyrimidinones.
Reaction Scheme:
Caption: Workflow for the Biginelli Reaction.
Synthesis of Isoxazole Derivatives
Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by condensation with hydroxylamine. The reaction of this compound with hydroxylamine hydrochloride can lead to the formation of 3-heptyl-5-methylisoxazole, another important heterocyclic core.
Reaction Scheme:
Quantitative Data
| Product | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3-heptyl-5-methylisoxazole | This compound, Hydroxylamine Hydrochloride | Ethanol | Sodium Acetate | 78 (reflux) | 3-5 | ~70-85 |
Experimental Protocol: Synthesis of 3-heptyl-5-methylisoxazole
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).
-
Base Addition: Add a base such as sodium acetate (1.5 eq) to neutralize the HCl formed during the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-heptyl-5-methylisoxazole.
Caption: Workflow for Isoxazole Synthesis.
Conclusion
This compound is a readily accessible and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this document for the synthesis of pyrazoles, pyrimidines, and isoxazoles are robust and can be adapted for the generation of diverse compound libraries for drug discovery and development programs. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive precursor for heterocyclic synthesis.
Quantitative analysis of Methyl 3-oxodecanoate using HPLC-UV
An Application Note and Protocol for the Quantitative Analysis of Methyl 3-oxodecanoate using HPLC-UV
Introduction
This compound is a β-keto ester that plays a role in various biological processes and is a potential biomarker in certain metabolic studies. Accurate and reliable quantification of this compound is crucial for research in drug development and life sciences. This application note presents a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is designed for researchers, scientists, and drug development professionals requiring a robust and validated analytical procedure.
Principle of the Method
The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is employed, which separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of acetonitrile and water, providing a good resolution for the analyte. Detection is achieved by monitoring the UV absorbance of the analyte at 205 nm. Although β-keto esters do not possess a strong chromophore, the carbonyl group allows for detection at lower UV wavelengths[1]. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Chemicals: this compound standard, and any other reagents for sample preparation.
-
Glassware: Volumetric flasks, vials, and syringes.
-
Filtration: 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for specific columns and systems. The mobile phase should be degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter[2].
HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 205 nm |
| Run Time | Approximately 10 minutes (adjust as needed) |
Note: Due to the potential for keto-enol tautomerism of β-keto esters, which can lead to poor peak shape, the addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase or increasing the column temperature may be necessary to improve peak symmetry.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose[3]. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five standard solutions of different concentrations[4]. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples at different concentration levels. The mean recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest concentration of an analyte that can be determined with acceptable precision and accuracy (LOQ)[3]. These can be calculated based on the standard deviation of the response and the slope of the calibration curve[5].
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| RSD of Peak Area | ≤ 1.0% (for n=6) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Repeatability (RSD%) | 0.8% |
| Intermediate Precision (RSD%) | 1.2% |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine analysis in research and quality control laboratories.
References
Application of Methyl 3-oxodecanoate in the Synthesis of Fragrance Compounds
Abstract
Methyl 3-oxodecanoate is a versatile β-keto ester that serves as a valuable precursor in the synthesis of a variety of fragrance compounds. Its chemical structure, featuring an active methylene group flanked by two carbonyl functionalities, allows for a range of chemical transformations. This application note details synthetic protocols for the preparation of valuable fragrance molecules, including jasmone analogues and fruity lactones, starting from this compound. Key chemical transformations such as alkylation, decarboxylation, and Robinson annulation are highlighted, providing researchers and chemists in the fragrance industry with practical methodologies for the creation of novel and existing aroma compounds.
Introduction
The demand for novel and cost-effective fragrance ingredients is ever-growing. This compound, a readily available β-keto ester, presents an attractive starting material for the synthesis of complex fragrance molecules. The reactivity of the C2 methylene protons makes it an excellent nucleophile for the formation of new carbon-carbon bonds. This note outlines two primary synthetic strategies for the application of this compound in fragrance synthesis:
-
Synthesis of Jasmone Analogues and other Ketonic Fragrances: This pathway involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield a ketone. This ketone can be a fragrance compound itself or a key intermediate for more complex structures.
-
Synthesis of Cyclic Fragrance Compounds via Robinson Annulation: The enolate of this compound can act as a Michael donor in a Robinson annulation reaction, leading to the formation of substituted cyclohexenones, which are common structural motifs in many iconic fragrances like ionones and damascones.
Synthesis of a Jasmone Analogue
Jasmone and its analogues are characterized by their warm, floral, and jasmine-like scent. A straightforward approach to synthesize a jasmone analogue involves the alkylation of this compound with a suitable alkyl halide, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Undecane-2,5-dione (A Jasmone Precursor)
Reaction Scheme:
Caption: Synthesis of a jasmone precursor from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 186.25 | 18.6 g | 0.1 |
| Sodium ethoxide (NaOEt) | 68.05 | 7.5 g | 0.11 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| 1-bromobut-2-yne | 132.99 | 14.6 g | 0.11 |
| 10% Hydrochloric acid | - | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
A solution of sodium ethoxide (7.5 g, 0.11 mol) in absolute ethanol (200 mL) is prepared in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
This compound (18.6 g, 0.1 mol) is added dropwise to the stirred solution at room temperature. The mixture is then stirred for 1 hour to ensure complete formation of the enolate.
-
1-bromobut-2-yne (14.6 g, 0.11 mol) is added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous MgSO4 and the solvent is evaporated to yield the crude alkylated β-keto ester.
-
The crude product is then refluxed with 10% hydrochloric acid (100 mL) for 4 hours to effect hydrolysis and decarboxylation.
-
The mixture is cooled, extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous MgSO4 and the solvent is removed. The crude product is purified by vacuum distillation to afford undecane-2,5-dione.
Expected Yield: 65-75%
Synthesis of a δ-Lactone with Fruity and Coconut-like Notes
Lactones are widely used in the fragrance industry for their creamy, fruity, and coconut-like aromas. The synthesis of δ-decalactone can be achieved from this compound through a multi-step process involving reduction, lactonization.
Experimental Protocol: Synthesis of δ-Decalactone
Reaction Scheme:
Caption: Synthesis of δ-decalactone from this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 186.25 | 18.6 g | 0.1 |
| Sodium borohydride (NaBH4) | 37.83 | 4.2 g | 0.11 |
| Methanol | 32.04 | 250 mL | - |
| p-Toluenesulfonic acid | 172.20 | 1.0 g | 0.0058 |
| Toluene | 92.14 | 150 mL | - |
| Saturated NaHCO3 solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - |
Procedure:
-
This compound (18.6 g, 0.1 mol) is dissolved in methanol (250 mL) in a round-bottom flask cooled in an ice bath.
-
Sodium borohydride (4.2 g, 0.11 mol) is added portion-wise to the stirred solution over 30 minutes.
-
The reaction is stirred at 0°C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched by the slow addition of 1 M HCl until the pH is neutral.
-
The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give crude methyl 3-hydroxydecanoate.
-
The crude hydroxy ester is dissolved in toluene (150 mL) in a flask equipped with a Dean-Stark apparatus.
-
p-Toluenesulfonic acid (1.0 g) is added, and the mixture is refluxed for 5 hours, with azeotropic removal of water.
-
The reaction mixture is cooled and washed with saturated NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated. The crude δ-decalactone is purified by vacuum distillation.
Expected Yield: 70-80%
Synthesis of an Ionone-type Fragrance Intermediate via Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This method is instrumental in the synthesis of many terpene-based fragrances. This compound can serve as the Michael donor to react with methyl vinyl ketone, leading to a diketone intermediate which then cyclizes to form a cyclohexenone derivative, a core structure in ionones.
Experimental Protocol: Synthesis of a Substituted Cyclohexenone
Reaction Scheme:
Caption: Robinson annulation of this compound with methyl vinyl ketone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 186.25 | 18.6 g | 0.1 |
| Sodium methoxide (NaOMe) | 54.02 | 5.9 g | 0.11 |
| Methanol | 32.04 | 150 mL | - |
| Methyl vinyl ketone | 70.09 | 7.7 g | 0.11 |
| Acetic Acid | 60.05 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
| Anhydrous K2CO3 | 138.21 | As needed | - |
Procedure:
-
To a stirred solution of sodium methoxide (5.9 g, 0.11 mol) in methanol (150 mL) is added this compound (18.6 g, 0.1 mol) at room temperature under a nitrogen atmosphere.
-
The mixture is stirred for 30 minutes, and then cooled to 0°C.
-
A solution of methyl vinyl ketone (7.7 g, 0.11 mol) in methanol (20 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at 0°C for 2 hours and then at room temperature overnight.
-
The reaction is neutralized with acetic acid and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous K2CO3 and concentrated to give the crude diketone intermediate.
-
The crude intermediate is then refluxed in a 2% solution of sodium ethoxide in ethanol for 4 hours to induce intramolecular aldol condensation.
-
The reaction is cooled, neutralized with acetic acid, and the solvent is evaporated.
-
The residue is extracted with ether, washed with water, dried, and concentrated. The final product is purified by column chromatography.
Expected Yield: 50-60%
Data Summary
| Fragrance Compound/Intermediate | Starting Material | Key Reactions | Typical Yield (%) | Odor Profile |
| Undecane-2,5-dione | This compound | Alkylation, Decarboxylation | 65-75 | Floral, Jasmine-like |
| δ-Decalactone | This compound | Reduction, Lactonization | 70-80 | Fruity, Coconut, Creamy |
| Substituted Cyclohexenone | This compound | Robinson Annulation | 50-60 | Woody, Floral, Ionone-like |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of fragrance compounds. The protocols detailed in this application note provide a practical guide for the synthesis of jasmone analogues, fruity lactones, and complex cyclic ketones. These methodologies offer efficient and scalable routes to valuable aroma chemicals, enabling further innovation in the field of fragrance chemistry.
Application Note: Enhanced Analytical Detection of Methyl 3-oxodecanoate Through Derivatization
Abstract
Methyl 3-oxodecanoate, a β-keto ester, presents analytical challenges due to its chemical properties, including keto-enol tautomerism, which can lead to poor chromatographic peak shape and low sensitivity. This application note provides detailed protocols for the derivatization of this compound to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The described methods, including oximation and silylation for GC-MS and hydrazone formation for HPLC-UV, improve compound volatility, thermal stability, and detector response, enabling more robust and sensitive analysis for researchers in metabolic studies and drug development.[1][2]
Introduction
This compound is a key intermediate in various biological and synthetic pathways. Accurate quantification is crucial for understanding its role in metabolic processes and for quality control in pharmaceutical development. However, direct analysis is often hampered by the equilibrium between its keto and enol tautomers, leading to broad or split peaks in chromatographic separations.
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1][3] For GC analysis, derivatization aims to increase volatility and thermal stability while reducing polarity. For HPLC, derivatization can be used to introduce a chromophore or fluorophore, significantly enhancing detectability for UV-Visible or Fluorescence detectors.[2] This note details three effective derivatization strategies to overcome the analytical hurdles associated with this compound.
Derivatization for GC-MS Analysis
To improve volatility and prevent on-column degradation, the carbonyl group and active hydrogens of this compound can be chemically modified.
Oximation
Reacting the ketone functional group with an o-alkylhydroxylamine reagent, such as Methoxyamine HCl, forms a methoxime derivative.[4] This process eliminates the keto-enol tautomerism, resulting in a single, sharp chromatographic peak and improved stability.[5]
Silylation
Silylation replaces active hydrogens, such as those in the enol form of the β-keto ester, with a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting TMS derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.
Derivatization for HPLC-UV Analysis
For enhanced detection by HPLC with UV-Visible detectors, a strong chromophore can be attached to the analyte.
Hydrazone Formation
The ketone group of this compound can be derivatized with reagents like 2,4-Dinitrophenylhydrazine (DNPH). This reaction forms a highly colored and UV-active hydrazone, which can be detected with high sensitivity at wavelengths around 360 nm.[6][7] This is a classic and robust method for quantifying carbonyl compounds.
Quantitative Data Summary
The following table summarizes representative analytical performance data that can be achieved using derivatization. These values are illustrative and should be experimentally determined for specific matrices and instrumentation.
| Derivatization Method | Analytical Technique | Analyte Derivative | Typical LOD (µg/mL) | Typical LOQ (µg/mL) | Key Advantage |
| Oximation | GC-MS | Methoxime | 0.01 - 0.1 | 0.03 - 0.3 | Eliminates tautomerism, single peak |
| Silylation | GC-MS | Trimethylsilyl (TMS) Ether | 0.005 - 0.05 | 0.015 - 0.15 | Increased volatility and stability |
| Hydrazone Formation | HPLC-UV | 2,4-Dinitrophenylhydrazone | 0.05 - 0.5[8] | 0.15 - 1.5[8] | High UV response for sensitive detection |
Experimental Protocols & Visualizations
The overall workflow for sample analysis using derivatization is outlined below.
Caption: General workflow for the analysis of this compound.
Protocol 1: Oximation for GC-MS Analysis
This protocol describes the formation of a methoxime derivative of this compound.
Reagents & Materials:
-
Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)
-
Sample extract containing this compound, dried completely
-
Ethyl acetate (HPLC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Pipette the sample extract into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of the MOX reagent solution to the dried sample.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature.
-
The sample is now ready for direct GC-MS analysis or can be further processed (e.g., silylation).
Caption: Reaction scheme for the oximation of this compound.
Protocol 2: Silylation for GC-MS Analysis
This protocol is for forming a TMS derivative, which can be performed after oximation or directly on the enol form.
Reagents & Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sample extract (dried) or oximation product from Protocol 1
-
Acetonitrile or Pyridine (Silylation grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Ensure the sample is completely dry in a 2 mL reaction vial. Moisture will consume the silylation reagent.
-
Add 50 µL of solvent (Acetonitrile or Pyridine).
-
Add 100 µL of BSTFA + 1% TMCS reagent.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 30-45 minutes.
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. Analyze within 24 hours as silyl derivatives can be susceptible to hydrolysis.
Caption: Silylation of the enol tautomer of this compound.
Protocol 3: Hydrazone Formation for HPLC-UV Analysis
This protocol details the derivatization using 2,4-Dinitrophenylhydrazine (DNPH).
Reagents & Materials:
-
DNPH solution: 0.2% (w/v) 2,4-Dinitrophenylhydrazine in acetonitrile containing 2% sulfuric acid. Caution: DNPH is explosive when dry and should be handled with care.
-
Sample dissolved in acetonitrile
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials (2 mL)
-
Water bath
Procedure:
-
Pipette the sample (dissolved in acetonitrile) into a 2 mL reaction vial.
-
Add 500 µL of the DNPH reagent solution.
-
Seal the vial, vortex, and incubate at 40°C for 30 minutes. A yellow-orange color indicates the formation of the hydrazone.
-
Cool the vial to room temperature.
-
Quench the reaction by adding 500 µL of HPLC-grade water.
-
The sample is now ready for injection onto an HPLC system, typically with a C18 column and detection at ~360 nm.
Caption: Hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH).
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. env.go.jp [env.go.jp]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. Hydrazone synthesis [organic-chemistry.org]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-oxodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-oxodecanoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to facilitate complete deprotonation. - Increase the reaction time or temperature, monitoring for potential side reactions. |
| Side reactions consuming starting materials. | - Under basic conditions, self-condensation (Claisen condensation) can be a significant side reaction. To minimize this, maintain a low reaction temperature and consider using a non-nucleophilic base.[1] - Ensure anhydrous conditions to prevent hydrolysis of the ester. Use dry solvents and glassware.[1] | |
| Issues with starting materials. | - Verify the purity of reactants, as impurities can interfere with the reaction. | |
| Presence of Multiple Byproducts | Saponification (hydrolysis) of the ester. | - Use an alkoxide base corresponding to the ester's alcohol group (e.g., sodium methoxide for a methyl ester) to avoid transesterification.[2] - Strictly maintain anhydrous conditions throughout the reaction.[1] |
| Self-condensation of the β-keto ester. | - Lower the reaction temperature to disfavor the condensation reaction.[1] - Use a strong, non-nucleophilic base to control the enolate formation.[1] | |
| Decarboxylation of the β-keto acid intermediate. | - This is more common under acidic workup conditions with heating.[1] If the β-keto ester is the desired product, avoid prolonged heating during acidic workup. | |
| Difficult Purification | Co-elution of product and byproducts during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. |
| Product decomposition during distillation. | - Use vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most common and general method for synthesizing β-keto esters like this compound is the Claisen condensation of an ester.[2][3] This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[2]
2. How can I improve the yield of the Claisen condensation for this compound synthesis?
To improve the yield, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) to prevent transesterification.[1][2]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the ester, which leads to unwanted side products.[1]
-
Reaction Temperature: Maintain a low reaction temperature to minimize self-condensation side reactions.[1]
-
Stoichiometry: Carefully control the stoichiometry of the reactants and the base.
3. What are the common side reactions to be aware of during the synthesis?
Common side reactions include:
-
Saponification: Base-mediated hydrolysis of the ester to a carboxylate salt, especially in the presence of water.[1]
-
Self-Condensation (Claisen): Two molecules of the β-keto ester can react with each other.[1]
-
Hydrolysis and Decarboxylation: Under acidic conditions, particularly with heating, the β-keto ester can be hydrolyzed to a β-keto acid, which can then decarboxylate to form a ketone.[1]
4. What is the best method for purifying this compound?
Purification can typically be achieved through vacuum distillation or column chromatography on silica gel.[4][5][6] The choice of method depends on the scale of the reaction and the nature of the impurities.
Experimental Protocol: Synthesis of a Methyl 3-oxoalkanoate
The following is a general procedure adapted from the synthesis of a similar long-chain methyl 3-oxo ester and can be used as a starting point for this compound.[4]
Materials:
-
Methyl potassium malonate
-
Triethylamine (Et3N)
-
Anhydrous Magnesium Chloride (MgCl2)
-
Acetonitrile (MeCN), dry
-
Octanoyl chloride (as a precursor to the decanoate chain)
-
Toluene
-
Aqueous Hydrochloric Acid (HCl, 13%)
Procedure:
-
Under an inert atmosphere (e.g., Argon), add methyl potassium malonate to a flask containing dry acetonitrile.
-
Cool the mixture to 10-15 °C and add dry triethylamine, followed by anhydrous magnesium chloride.
-
Stir the resulting slurry at 20-25 °C for approximately 2.5 hours.
-
Cool the mixture to 0 °C and add octanoyl chloride dropwise over 25 minutes, followed by an additional small amount of triethylamine.
-
Allow the reaction to stir overnight at 20-25 °C.
-
Concentrate the mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in toluene and re-concentrate in vacuo.
-
Add more toluene and cool the mixture to 10-15 °C.
-
Carefully add 13% aqueous HCl while keeping the temperature below 25 °C.
-
Separate the aqueous layer, and wash the organic layer twice with 13% aqueous HCl and then with water.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
Visualizations
Caption: Claisen condensation pathway for this compound synthesis.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Methyl 3-oxodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 3-oxodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Claisen condensation?
A1: Crude this compound synthesized via Claisen condensation of methyl octanoate and methyl acetate can contain several impurities. These include unreacted starting materials (methyl octanoate and methyl acetate), self-condensation products of methyl octanoate, and byproducts from side reactions like hydrolysis and decarboxylation, which can lead to the formation of 2-decanone.[1] The choice of base is crucial; using a base with an alkoxide that doesn't match the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification byproducts.[2][3]
Q2: How does pH affect the stability of this compound during purification?
A2: As a β-keto ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation, especially with heating.[4] Strongly acidic or basic conditions during aqueous workups should be avoided. Mild acidic solutions, such as dilute citric acid or hydrochloric acid, are recommended for neutralization, and operations should be performed at low temperatures to minimize degradation.
Q3: What causes peak broadening or tailing during chromatographic purification of this compound?
A3: Peak broadening or tailing during the column chromatography of β-keto esters like this compound is often a result of keto-enol tautomerism. The presence of these two rapidly interconverting isomers on the stationary phase can lead to a broadened elution band. Additionally, strong interactions between the polar ketone and ester functional groups with the acidic silanol groups on the silica gel can also cause tailing.
Troubleshooting Guides
Chromatography Issues
Problem: My compound is degrading on the silica gel column.
-
Potential Cause: The acidic nature of standard silica gel can catalyze the hydrolysis and subsequent decarboxylation of β-keto esters.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel with a base like triethylamine (TEA). This can be done by preparing a slurry of silica gel in the chosen eluent containing 1-3% TEA and then packing the column.
-
Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase such as alumina (neutral or basic) or Florisil.
-
Perform a 2D TLC: To confirm degradation on silica, spot the crude material on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. The appearance of spots off the diagonal indicates decomposition.
-
Problem: I am observing poor separation of my compound from impurities.
-
Potential Cause: An inappropriate solvent system or issues with keto-enol tautomerism.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for optimal separation on a column.
-
Consider a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Address Tautomerism: While challenging to eliminate completely, using a deactivated silica gel can sometimes improve peak shape.
-
Hydrolysis and Decarboxylation
Problem: My final product is contaminated with a significant amount of 2-decanone.
-
Potential Cause: Hydrolysis of the ester to the β-keto acid followed by decarboxylation has occurred, likely due to harsh pH conditions or excessive heat during workup or purification.[4]
-
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous extractions, use a mild neutralizing agent like a saturated sodium bicarbonate solution carefully and without excessive exposure.
-
Low-Temperature Processing: Keep all extraction and concentration steps at low temperatures. Use a rotary evaporator with a water bath set to a moderate temperature.
-
Vacuum Distillation: For final purification, use high-vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.27 g/mol |
| Boiling Point | 245.8 °C (estimated at 760 mmHg)[5] |
| Flash Point | 98.5 °C (estimated)[5] |
| Solubility in Water | 520.3 mg/L at 25 °C (estimated)[5] |
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (deactivated with 1-3% triethylamine in eluent) or neutral alumina |
| Mobile Phase | Hexanes:Ethyl Acetate gradient (starting from 95:5) |
| TLC Rf Target | 0.2 - 0.4 |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Vacuum Distillation
This protocol is suitable for purifying this compound, which is a high-boiling oil.[6]
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus or a Kugelrohr apparatus.
-
Ensure all glassware is dry and the joints are sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect a cold trap (using dry ice/acetone or liquid nitrogen) between the distillation apparatus and the vacuum pump.[7]
-
-
Distillation Procedure:
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached (e.g., <1 mmHg), begin to gently heat the distillation flask with a heating mantle while stirring.
-
Monitor the vapor temperature. Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
After collecting the product, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 2: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.1 mL/min.
-
Injector Temperature: 270 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 10 minutes.
-
Ramp: 5 °C/min to 150 °C, hold for 10 minutes.
-
-
Injection Volume: 0.5 µL with a 100:1 split ratio.
-
-
Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the sample for analysis by dissolving a known amount in the same solvent.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Mandatory Visualizations
References
Optimizing reaction conditions for the synthesis of Methyl 3-oxodecanoate
Technical Support Center: Synthesis of Methyl 3-oxodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for the synthesis of this compound, a β-keto ester, are:
-
Crossed Claisen Condensation: This method involves the reaction between methyl octanoate and methyl acetate in the presence of a strong base.
-
Acylation of Malonate Derivatives: A reliable method that involves the acylation of a malonate derivative, such as monomethyl potassium malonate, with octanoyl chloride, followed by decarboxylation.
-
Meldrum's Acid Route: This approach uses the acylation of Meldrum's acid with octanoyl chloride, followed by methanolysis to yield the desired β-keto ester.[1]
Q2: Which synthetic route is recommended for the highest yield and purity?
A2: The acylation of a malonate derivative or the Meldrum's acid route generally offers higher yields and better selectivity compared to the crossed Claisen condensation. The crossed Claisen condensation can suffer from self-condensation of the starting esters, leading to a mixture of products and lower yields of the desired compound.[2]
Q3: Why is it crucial to use anhydrous conditions in these syntheses?
A3: The presence of water can lead to several side reactions that significantly reduce the yield and purity of this compound. Water can hydrolyze the ester starting materials and the final product, and it can also quench the strong bases used in the reactions, rendering them inactive.[3]
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound is typically achieved through vacuum distillation. An initial aqueous workup is recommended to remove water-soluble impurities, followed by distillation under reduced pressure to separate the product from starting materials and high-boiling point byproducts. For heat-sensitive reactions or when distillation is not feasible, column chromatography can be employed.
Troubleshooting Guides
Method 1: Crossed Claisen Condensation
Issue: Low or No Yield of this compound
-
Possible Cause 1: Inactive or Insufficient Base.
-
Possible Cause 2: Presence of Water.
-
Solution: Thoroughly dry all glassware, solvents (e.g., toluene, THF), and starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
-
Possible Cause 3: Unfavorable Reaction Equilibrium.
-
Solution: The Claisen condensation is an equilibrium reaction. To drive it towards the product, ensure complete deprotonation of the resulting β-keto ester. Using a sufficiently strong base in stoichiometric amounts is critical.[3]
-
-
Possible Cause 4: Self-Condensation of Starting Esters.
-
Solution: To minimize the self-condensation of methyl acetate, it is advisable to slowly add it to a mixture of methyl octanoate and the base. This keeps the concentration of the methyl acetate enolate low, favoring the reaction with the more abundant methyl octanoate.[2]
-
Issue: Formation of Multiple Byproducts
-
Possible Cause 1: Transesterification.
-
Solution: Use a base with an alkoxide that matches the alcohol portion of the esters. For the synthesis of this compound from methyl esters, sodium methoxide (NaOMe) is the appropriate base. Using sodium ethoxide, for instance, would lead to a mixture of methyl and ethyl esters.[6]
-
-
Possible Cause 2: Reaction Temperature is Too High.
-
Solution: High temperatures can promote side reactions. It is recommended to control the reaction temperature, often by starting at a lower temperature (e.g., 0-10 °C) during the addition of reagents and then allowing the reaction to proceed at room temperature or with gentle heating.
-
Method 2: Acylation of Malonate Derivative
Issue: Incomplete Reaction or Low Yield
-
Possible Cause 1: Inefficient Formation of the Malonate Enolate.
-
Solution: Ensure the use of a suitable base (e.g., triethylamine) and activating agent (e.g., magnesium chloride) in the correct stoichiometry to facilitate the formation of the reactive magnesium enolate of the monomethyl potassium malonate.
-
-
Possible Cause 2: Low Reactivity of the Acylating Agent.
-
Solution: Use a highly reactive acylating agent like octanoyl chloride. Ensure it is of high purity and added at a controlled rate to the reaction mixture, often at a reduced temperature to manage the exothermic reaction.
-
-
Possible Cause 3: Premature Decarboxylation or Side Reactions.
-
Solution: Carefully control the reaction temperature throughout the process. The workup procedure, especially the acidification step, should be performed at a low temperature to prevent unwanted decarboxylation of the intermediate before the final product is isolated.
-
Method 3: Meldrum's Acid Route
Issue: Low Yield of Acylated Meldrum's Acid Intermediate
-
Possible Cause 1: Impure Meldrum's Acid.
-
Solution: Use freshly recrystallized Meldrum's acid to ensure high purity, as impurities can interfere with the acylation reaction.[7]
-
-
Possible Cause 2: Inefficient Acylation.
-
Solution: The acylation is typically carried out at low temperatures (e.g., -25 °C to 0 °C) in the presence of a base like pyridine. Ensure slow and controlled addition of the octanoyl chloride to the solution of Meldrum's acid and pyridine.[7]
-
Issue: Incomplete Methanolysis of the Acyl-Meldrum's Acid
-
Possible Cause 1: Insufficient Reaction Time or Temperature.
-
Solution: The methanolysis step, which involves refluxing the acylated intermediate in anhydrous methanol, should be allowed to proceed for a sufficient duration (typically a few hours) to ensure complete conversion to this compound.[1]
-
-
Possible Cause 2: Presence of Water in Methanol.
-
Solution: Use anhydrous methanol for the methanolysis step to prevent hydrolysis of the ester product.
-
Data Presentation: Comparison of Synthetic Methods
| Parameter | Crossed Claisen Condensation | Acylation of Malonate Derivative | Meldrum's Acid Route |
| Starting Materials | Methyl octanoate, Methyl acetate | Monomethyl potassium malonate, Octanoyl chloride | Meldrum's acid, Octanoyl chloride, Methanol |
| Key Reagents | Sodium methoxide (or other strong base) | Triethylamine, Magnesium chloride | Pyridine |
| Typical Reaction Temp. | 0 °C to reflux | 0 °C to 25 °C | -25 °C to reflux |
| Typical Reaction Time | 4 - 12 hours | 12 - 24 hours | 4 - 6 hours |
| Reported Yield | Moderate (40-60%) | High (70-85%) | High (75-90%) |
| Selectivity | Can be low due to self-condensation | High | High |
| Key Advantages | Fewer steps, readily available starting materials | High yield and selectivity | High yield, clean reaction |
| Key Disadvantages | Potential for multiple byproducts, lower yield | Multi-step process | Use of pyridine, multi-step process |
Experimental Protocols
Protocol 1: Synthesis via Acylation of Monomethyl Potassium Malonate
-
Preparation of the Magnesium Salt: In a flame-dried, three-necked flask under an inert atmosphere (argon), suspend monomethyl potassium malonate (1.2 equivalents) in anhydrous acetonitrile.
-
Cool the suspension to 10-15 °C in an ice bath.
-
Add dry triethylamine (1.5 equivalents) followed by anhydrous magnesium chloride (1.1 equivalents).
-
Stir the mixture at room temperature for 2-3 hours.
-
Acylation: Cool the resulting slurry to 0 °C.
-
Add octanoyl chloride (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add dilute hydrochloric acid at 0 °C to quench the reaction and dissolve the magnesium salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis via the Meldrum's Acid Route
-
Acylation of Meldrum's Acid: In a flame-dried, three-necked flask under an inert atmosphere, dissolve Meldrum's acid (1.1 equivalents) in anhydrous dichloromethane.
-
Add pyridine (2.0 equivalents) and cool the mixture to 0 °C.[1]
-
Add a solution of octanoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 1 hour.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for an additional 1-2 hours.
-
Workup of Intermediate: Pour the reaction mixture into cold dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid.
-
Methanolysis: Add anhydrous methanol to the crude acyl Meldrum's acid.
-
Reflux the mixture for 2-3 hours.[1]
-
Purification: Remove the methanol under reduced pressure and purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via acylation of a malonate derivative.
Caption: Troubleshooting logic for low yield in the Crossed Claisen Condensation synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 3-oxodecanoate via Flash Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of methyl 3-oxodecanoate using flash column chromatography.
Troubleshooting Guide
Problem 1: My this compound appears to be degrading on the column. I see new spots on the TLC of my collected fractions.
Answer: This is a common issue as β-keto esters like this compound can be sensitive to the acidic nature of standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface can catalyze hydrolysis of the ester or other unwanted side reactions.[1]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel with a base. A common method is to use a solvent system containing 1-3% triethylamine (TEA).[2]
-
Use an Alternative Stationary Phase: For highly acid-sensitive compounds, consider using a more neutral or basic stationary phase like alumina (neutral or basic) or Florisil.[3]
-
Perform a 2D TLC Stability Test: To confirm if your compound is degrading on silica, you can run a 2D TLC. If the compound is stable, it will appear as a single spot on the diagonal. Degradation will result in additional spots off the diagonal.[1]
Problem 2: I'm observing very broad or tailing peaks, leading to poor separation.
Answer: Broad or tailing peaks are often a result of keto-enol tautomerism. This compound exists as two rapidly interconverting isomers (the keto and enol forms) which can lead to a broadened band on the column.[1][4] Tailing can also be caused by strong interactions between the polar keto and ester groups with the acidic silanol groups on the silica gel.[1]
Solutions:
-
Optimize the Solvent System: A well-chosen solvent system can minimize these effects. A good starting point for many β-keto esters is a mixture of ethyl acetate and hexanes.[1]
-
Deactivate the Silica Gel: As mentioned above, adding a small amount of triethylamine to your eluent can neutralize the acidic silica surface, reducing tailing.[2]
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for on-column equilibration and potential degradation.[4]
Problem 3: My compound is not eluting from the column, or the recovery is very low.
Answer: This indicates a very strong interaction with the stationary phase or potential decomposition.[1][3]
Solutions:
-
Increase Solvent Polarity: Your eluent may not be polar enough. If your compound has an Rf of 0 on the TLC plate even with polar solvents, you may need a more polar system, such as methanol in dichloromethane.[5] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[5]
-
Check for Decomposition: The compound may have decomposed on the column.[3] A 2D TLC test can help diagnose this.[1]
-
Dry Loading: If the compound is not very soluble in the starting eluent, it can be adsorbed onto a small amount of silica gel. This dry powder is then added to the top of the packed column.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for many β-keto esters is a mixture of ethyl acetate and hexanes.[1] You can begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and increase the polarity based on TLC analysis. An ideal Rf value for this compound on a TLC plate before running the column is typically between 0.2 and 0.4.[1][7]
Q2: How do I choose the right solvent system?
A2: The goal is to find a solvent system where your desired compound has an Rf of about 0.3.[6] For most applications, mixtures of hexanes and ethyl acetate are suitable.[6] Other useful systems include dichloromethane/methanol (for more polar compounds) and petroleum ether/diethyl ether (for heat-sensitive compounds).[5][8]
Q3: I see multiple spots on my TLC plate for what should be a pure compound. What does this mean?
A3: This can be due to the keto-enol tautomerism of the β-keto ester, which can sometimes appear as two spots on a TLC plate.[1] It could also indicate degradation on the silica plate, which can be checked with a 2D TLC.[1]
Q4: Can I use a solvent gradient to improve my separation?
A4: Yes, for difficult separations, running a gradient elution is recommended.[2] You can start with a solvent system in which your compound has a low Rf (around 0.2 or less) and gradually increase the percentage of the more polar solvent.[2]
Data Presentation
Table 1: Common Solvent Systems for Flash Column Chromatography
| Solvent System | Polarity | Common Applications |
| Hexanes/Ethyl Acetate | Low to Medium | The standard for a wide range of compounds.[8] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds.[8] |
| Petroleum Ether/Diethyl Ether | Low | Ideal for heat-sensitive compounds due to low boiling points.[8] |
| Toluene with Acetone/Ethyl Acetate | Medium | An alternative to hexane/ethyl acetate systems.[6] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Degradation | Acidic nature of silica gel.[1] | Deactivate silica with triethylamine[2], use alumina or Florisil[3], perform a 2D TLC stability test.[1] |
| Broad/Tailing Peaks | Keto-enol tautomerism[1][4], strong interaction with silica.[1] | Optimize solvent system[1], deactivate silica[2], minimize time on column.[4] |
| Low or No Recovery | Insufficient solvent polarity[4], compound decomposition[3], irreversible adsorption.[4] | Increase eluent polarity[5], check for decomposition with 2D TLC[1], consider dry loading.[6] |
| Poor Separation | Inappropriate solvent system. | Systematically test solvent mixtures to achieve an Rf of 0.2-0.4 for the target compound.[1] |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography of this compound
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes) that provides an Rf value of approximately 0.2-0.4 for this compound.[1]
-
Column Packing:
-
Plug a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm).
-
Add the appropriate amount of silica gel 60 as a dry powder or as a slurry with the initial, least polar eluent.
-
Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.[9]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a volatile solvent like dichloromethane.[6]
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Allow the solvent to absorb into the silica until the top of the sand is just dry.
-
Carefully add a small amount of fresh eluent and push it into the silica bed. Repeat 2-3 times.[6]
-
-
Elution:
-
Carefully fill the column with the eluting solvent.
-
Apply gentle air pressure to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is often recommended).[6]
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Deactivation of Silica Gel
-
Identify a solvent system containing 1-3% triethylamine that gives your compound an appropriate Rf.[2]
-
Pack the column with silica gel using this solvent system.
-
Flush the column with a volume of this solvent equal to the volume of the silica gel.[2]
-
Discard the eluent. The silica is now deactivated.
-
You can now proceed with the chromatography using either the triethylamine-containing system or your usual solvent system.[2]
Protocol 3: 2D TLC for Compound Stability
-
Spot your crude this compound in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees.
-
Develop the plate again in the same eluent.
-
Visualize the plate. A single spot on the diagonal indicates stability. Additional spots off the diagonal suggest degradation on the silica.[1]
Visualizations
Caption: General workflow for flash column chromatography.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Purification [chem.rochester.edu]
Methods for removing unreacted starting materials from Methyl 3-oxodecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-oxodecanoate. The focus is on effective methods for removing unreacted starting materials and other impurities commonly encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials and byproducts in a typical synthesis of this compound?
A1: The synthesis of β-keto esters like this compound often involves a Claisen condensation reaction. A common route would be the reaction between methyl octanoate and a methylating agent such as methyl acetate or dimethyl carbonate. Therefore, the primary unreacted starting materials you might find in your crude product are methyl octanoate and the excess methylating agent. Other potential impurities could include acidic or basic residues from catalysts or reagents used in the synthesis.
Q2: What is the first step I should take to purify my crude this compound after the reaction?
A2: A preliminary aqueous work-up is a crucial first step to remove water-soluble impurities, as well as any acidic or basic compounds.[1] This typically involves dissolving the crude product in a suitable organic solvent like ethyl acetate and then washing it sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize acids, followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water dissolved in the organic layer.[1]
Q3: Which purification technique is most effective for separating this compound from unreacted methyl octanoate?
A3: Both high-vacuum distillation and flash column chromatography can be effective. The choice depends on the boiling point difference between your product and the impurities and their polarity differences. High-vacuum distillation is often the preferred method for purifying high-boiling oils like this compound.[1] Flash chromatography is useful for separating compounds with different polarities.[2][3]
Q4: My this compound seems to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A4: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can catalyze degradation or hydrolysis.[4] To prevent this, you can use a deactivated stationary phase. A common method is to add a small amount of a tertiary amine, like triethylamine (typically 0.1-1%), to the eluent system. This neutralizes the acidic sites on the silica gel. Alternatively, you can use a less acidic stationary phase like neutral alumina.
Troubleshooting Guide
Issue 1: Poor separation of this compound and impurities during column chromatography.
-
Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine the best eluent. A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate.[4] You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Aim for an Rf value between 0.2 and 0.4 for this compound on the TLC plate.[4]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide good separation, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, may be more effective.
-
Consider a Different Stationary Phase: If separation on silica gel is still poor, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), depending on the nature of the impurities.
-
Issue 2: Low yield after high-vacuum distillation.
-
Cause: The product may be thermally decomposing at the required distillation temperature.
-
Solution:
-
Use a Short-Path Distillation Apparatus: A short-path apparatus, such as a Kugelrohr, minimizes the distance the vapor has to travel, allowing the distillation to be performed at a lower temperature and reducing the time the compound is exposed to heat.[1]
-
Ensure a High Vacuum: A lower pressure will decrease the boiling point of the liquid. Ensure your vacuum pump can achieve a sufficiently low pressure (e.g., <0.5 mmHg) and that all connections in your distillation setup are well-sealed.[1][5]
-
Precise Temperature Control: Use a heating mantle with a stirrer and a thermometer to carefully control the temperature of the distillation flask. Avoid overheating the sample.
-
Data Presentation
For effective purification, it is essential to know the physical properties of the target compound and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₂₀O₃ | 200.27[5] | 92-98 / 0.5 mmHg[5] |
| Methyl Octanoate | C₉H₁₈O₂ | 158.24[6][7] | 192-193 / 760 mmHg |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08[8] | 90 / 760 mmHg[8] |
Experimental Protocols
Protocol 1: Preliminary Purification via Aqueous Work-up
This procedure is designed to remove water-soluble impurities, acids, and bases.[1]
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approximately 10-20 mL per gram of crude product).
-
Transfer: Transfer the solution to a separatory funnel.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that evolves. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water and water-soluble components. Separate the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for 15-20 minutes until the drying agent no longer clumps together.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: As determined by TLC analysis (e.g., 15% ethyl acetate in hexanes), prepare the eluent.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the silica in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the partially purified product from the work-up in a minimal amount of the eluent (or a solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitoring: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Final Purification by High-Vacuum Distillation
This is the preferred method for obtaining highly pure, high-boiling oils.[1]
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Sample Placement: Place the partially purified product into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved (~0.5 mmHg), begin to gently heat the distillation flask with stirring.
-
Fraction Collection: Monitor the vapor temperature. Collect the fraction that distills at the expected boiling point of this compound (92-98 °C at 0.5 mmHg).[5]
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 22348-96-5 [chemicalbook.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-term storage and stability issues of purified Methyl 3-oxodecanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of purified Methyl 3-oxodecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The primary degradation pathways for this compound, a β-keto ester, are hydrolysis and subsequent decarboxylation.[1][2] Moisture, whether from atmospheric humidity or residual water in solvents, can lead to the hydrolysis of the methyl ester to form 3-oxodecanoic acid. This β-keto acid is unstable and can readily decarboxylate, especially when heated, to yield 2-decanone and carbon dioxide.[2][3]
Q2: What is keto-enol tautomerism and how does it affect the stability of this compound?
A2: Keto-enol tautomerism is a chemical equilibrium between the keto form (containing a C=O bond) and the enol form (containing a C=C-OH group).[4][5][6] For this compound, this equilibrium can be influenced by the solvent and temperature.[5] While not a degradation pathway itself, the presence of the enol form can influence the compound's reactivity and susceptibility to degradation. The enol form is generally more prevalent in non-polar solvents.[4]
Q3: What are the ideal storage conditions for purified this compound?
A3: To ensure long-term stability, purified this compound should be stored under anhydrous conditions at low temperatures. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at temperatures of -20°C or -80°C.[7] Exposure to light should also be minimized.
Q4: I observe a change in the physical appearance (e.g., color change, formation of precipitate) of my stored this compound. What could be the cause?
A4: Changes in physical appearance can indicate degradation. A yellowish tint may suggest the formation of degradation products. The formation of a precipitate could be due to the crystallization of degradation products or polymerization. It is crucial to re-analyze the sample using appropriate analytical techniques to determine its purity.
Q5: How can I monitor the purity and stability of my this compound sample over time?
A5: The purity and stability of this compound can be monitored using various analytical techniques.[8][9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and detecting degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased purity over time, presence of a new peak in HPLC. | Hydrolysis of the ester. | 1. Ensure the compound is stored under strictly anhydrous conditions. 2. Use anhydrous solvents for all manipulations. 3. Store at -20°C or lower.[7] |
| Formation of gas (effervescence) upon warming the sample. | Decarboxylation of the hydrolyzed product (3-oxodecanoic acid).[2] | 1. This indicates significant degradation has occurred. 2. The sample may no longer be suitable for use. 3. Review storage conditions to prevent future occurrences. |
| Inconsistent results in biological assays. | Degradation of the active compound or presence of impurities affecting the assay. | 1. Re-purify the sample if possible. 2. Confirm the purity of the sample using HPLC or GC-MS before each experiment. |
| Broad peak or multiple peaks for the compound in NMR. | Presence of both keto and enol tautomers.[4][5] | 1. This is an inherent property of β-keto esters. 2. The ratio of tautomers may vary depending on the solvent and temperature. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Sample Preparation:
- Prepare stock solutions of this compound in an appropriate anhydrous solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Aliquot the stock solution into several vials.
2. Storage Conditions:
- Store the vials under different conditions:
- -80°C (control)
- -20°C
- 4°C
- Room temperature (with and without light exposure)
- 40°C (accelerated stability)
3. Time Points for Analysis:
- Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
- Monitor the formation of any new peaks, which indicate degradation products.
Protocol 2: Identification of Degradation Products using GC-MS
This protocol is for identifying potential volatile degradation products.
1. Sample Preparation:
- Take an aliquot of the stored sample and dilute it with a suitable volatile solvent (e.g., dichloromethane).
2. GC-MS Analysis:
- GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
- Carrier Gas: Helium.
- MS Detection: Electron Ionization (EI) mode.
3. Data Analysis:
- Compare the mass spectra of the observed peaks with a mass spectral library (e.g., NIST) to identify potential degradation products like 2-decanone.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. aklectures.com [aklectures.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Structural Elucidation of Methyl 3-Oxodecanoate via ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural confirmation of methyl 3-oxodecanoate utilizing proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we present a comparison of expected chemical shifts with established literature values for analogous functional groups, a detailed experimental protocol for acquiring high-quality NMR data, and a logical workflow for spectral interpretation and structural verification.
Data Presentation: Comparative Analysis of NMR Chemical Shifts
The structural confirmation of this compound by NMR spectroscopy relies on the precise assignment of each proton and carbon signal in the spectra. The tables below summarize the expected chemical shifts based on the molecule's structure, compared with typical literature values for similar chemical environments.
Structure of this compound:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Literature Values.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Literature Range for Functional Group (ppm) |
| a (CH₃-O) | ~3.7 | Singlet (s) | 3H | 3.5 - 4.0 (Methyl Ester)[1][2] |
| b (-C(=O)-CH₂-C(=O)-) | ~3.4 | Singlet (s) | 2H | 2.0 - 2.5 (α to two carbonyls) |
| c (-C(=O)-CH₂-CH₂-) | ~2.5 | Triplet (t) | 2H | 2.0 - 2.7 (α to ketone)[3][4] |
| d (-CH₂-CH₂-CH₂-) | ~1.6 | Multiplet (m) | 2H | 1.2 - 1.8 (Alkyl chain)[1] |
| e, f, g (-CH₂-CH₂-CH₂-) | ~1.3 | Multiplet (m) | 6H | 1.2 - 1.4 (Alkyl chain)[1] |
| h (-CH₂-CH₃) | 0.9 | Triplet (t) | 3H | 0.8 - 1.0 (Terminal methyl)[1] |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound vs. Literature Values.
| Carbon | Predicted Chemical Shift (ppm) | Literature Range for Functional Group (ppm) |
| 1 (CH₃-O) | ~52 | 50 - 65 (Methyl Ester)[5] |
| 2 (-O-C=O) | ~167 | 170 - 185 (Ester Carbonyl)[5][6] |
| 3 (-C(=O)-CH₂-C(=O)-) | ~49 | 40 - 55 (α to two carbonyls) |
| 4 (-CH₂-C=O) | ~202 | 205 - 220 (Ketone Carbonyl)[5][6] |
| 5 (-C(=O)-CH₂-) | ~43 | 40 - 45 (α to ketone) |
| 6-10 (Alkyl Chain) | ~23-32 | 10 - 40 (Alkyl Chain) |
| 11 (-CH₃) | ~14 | 10 - 15 (Terminal Methyl)[7] |
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-documented (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).[8][9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32, to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (corresponding to a 400 MHz ¹H) NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Spectral Width: 0-220 ppm.[10]
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the this compound structure.
Mandatory Visualization
Caption: Workflow for Structural Confirmation of this compound.
References
- 1. aocs.org [aocs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
A Comparative Analysis of Synthetic vs. Commercially Available Methyl 3-oxodecanoate for Research Applications
For researchers in the fields of chemistry, biology, and drug development, the source and purity of chemical reagents are paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comparative analysis of synthetically derived versus commercially available Methyl 3-oxodecanoate, a β-keto ester of interest for its potential role as a bacterial quorum sensing modulator. This document outlines a common synthetic route, presents a comparison of expected purity and stability, and details experimental protocols for its analysis and potential application.
Data Presentation: Synthetic vs. Commercial this compound
The primary differences between synthetically produced and commercially sourced this compound often lie in the purity profile and the presence of specific byproducts. While commercial suppliers provide a product of a certain grade, in-house synthesis allows for tailored purification to meet the specific needs of an experiment.
| Feature | Synthetically Derived this compound | Commercially Available this compound |
| Purity (Typical) | >98% (post-purification) | ≥95% (as per supplier specifications)[1][2] |
| Key Potential Impurities | Unreacted starting materials (e.g., methyl potassium malonate, octanoyl chloride), residual solvents (e.g., acetonitrile, toluene), byproducts of decarboxylation. | Varies by supplier and manufacturing process. May include isomers or related long-chain esters. |
| Cost | Lower reagent cost per gram for bulk synthesis, but requires investment in labor and equipment. | Higher cost per gram, but readily available in various quantities without the need for extensive synthetic chemistry expertise. |
| Availability | On-demand, scalable depending on laboratory capabilities. | Available from multiple suppliers such as Carbosynth and Santa Cruz Biotechnology[2]. |
| Characterization | Requires full characterization by the researcher (NMR, GC-MS, IR). | Certificate of Analysis (CoA) with basic purity information is typically provided. |
| CAS Number | 22348-96-5[3][4] | 22348-96-5[3][4][5] |
| Molecular Formula | C11H20O3[3] | C11H20O3[3][5] |
| Molecular Weight | 200.27 g/mol [5] | 200.27 g/mol [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 3-oxo-fatty acid methyl esters.
Materials:
-
Methyl potassium malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine (dry)
-
Acetonitrile (dry)
-
Octanoyl chloride
-
Toluene
-
Hydrochloric acid (13% aqueous solution)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Under an inert atmosphere (Argon), suspend methyl potassium malonate in dry acetonitrile in a round-bottom flask.
-
Cool the mixture to 10-15°C.
-
Add dry triethylamine, followed by anhydrous magnesium chloride.
-
Stir the resulting slurry at 20-25°C for 2.5 hours.
-
Cool the mixture to 0°C and add octanoyl chloride dropwise over 25 minutes.
-
Add an additional small amount of triethylamine and allow the reaction to stir overnight at 20-25°C.
-
Concentrate the mixture in vacuo to remove the acetonitrile.
-
Suspend the residue in toluene and re-concentrate to remove residual acetonitrile.
-
Add fresh toluene and cool the mixture to 10-15°C.
-
Carefully add 13% aqueous HCl to quench the reaction, ensuring the temperature remains below 25°C.
-
Separate the aqueous layer, and wash the organic layer twice with 13% aqueous HCl and once with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Purity and Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Prepare a stock solution of the synthesized or commercial this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Data Analysis:
-
The purity of the sample can be estimated by the relative peak area of the this compound peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.
-
Mass spectra of any impurity peaks can be used to identify potential byproducts or unreacted starting materials.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Workflow for Purity Assessment
Caption: Workflow for purity assessment using GC-MS.
Hypothetical Signaling Pathway: Quorum Sensing Modulation
This compound, as a β-keto ester, is structurally similar to the acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria for quorum sensing. It is hypothesized that it may act as a competitive inhibitor of the AHL receptor protein (a LuxR-type receptor).
References
A Comparative Analysis of the Biological Activity of Beta-Keto Esters: A Focus on Methyl 3-oxodecanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, beta-keto esters represent a class of compounds with significant therapeutic potential. Their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects, make them attractive candidates for further investigation. This guide provides a comparative overview of the biological activity of Methyl 3-oxodecanoate and other notable beta-keto esters, including ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate. The information presented herein is supported by available experimental data to aid researchers in their ongoing efforts.
Executive Summary
While this compound is a commercially available beta-keto ester, publicly accessible data on its specific biological activities, such as antimicrobial or anti-inflammatory effects, is notably scarce. In contrast, significant research has been conducted on other beta-keto esters, particularly ethyl acetoacetate, revealing its potential as an antimicrobial agent through the inhibition of bacterial biofilm formation. This comparison, therefore, draws upon the available data for analogous compounds to provide a broader understanding of the potential biological activities within this chemical class. Further empirical studies are critically needed to elucidate the specific biological profile of this compound.
Comparative Biological Activity: Antimicrobial Effects
Several studies have highlighted the antimicrobial properties of beta-keto esters, with a particular focus on their ability to disrupt bacterial communication and biofilm formation.
Table 1: Antimicrobial Activity of Beta-Keto Esters
| Compound | Target Organism | Activity | Quantitative Data (IC50) | Reference |
| This compound | - | No publicly available data | - | - |
| Ethyl Acetoacetate | Cronobacter sakazakii | Biofilm Inhibition | 20 - 24 mg/mL | |
| Serratia marcescens | Biofilm Inhibition | 24 - 35 mg/mL | ||
| Yersinia enterocolitica | Biofilm Inhibition | 11 - 14 mg/mL (at 37°C) | ||
| Methyl Acetoacetate | - | Generally regarded as having low toxicity. Used in the synthesis of pharmaceuticals. | No specific antimicrobial data found. | |
| tert-Butyl Acetoacetate | - | Primarily used as a reagent in organic synthesis. | No specific antimicrobial data found. | |
| Aryl β-keto esters | Vibrio harveyi | Quorum Sensing Inhibition | IC50 values ranging from 23 µM to 53 µM for various analogs. |
Quorum Sensing Inhibition: A Key Mechanism of Action
A promising area of research for beta-keto esters is their ability to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence and biofilm formation. The structural similarity of some beta-keto esters to N-acyl-homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria, suggests they may act as competitive inhibitors of AHL-mediated signaling pathways.
The proposed mechanism involves the beta-keto ester binding to the LuxR-type transcriptional activator, preventing the binding of the natural AHL autoinducer. This, in turn, inhibits the expression of QS-regulated genes responsible for virulence factor production and biofilm formation.
Caption: Proposed mechanism of quorum sensing inhibition by beta-keto esters.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
1. Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate test medium.
2. Preparation of Test Compound:
-
Prepare a stock solution of the beta-keto ester in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence Assay)
This assay is used to screen for compounds that can inhibit quorum sensing by measuring the reduction in bioluminescence, a QS-controlled phenotype in Vibrio harveyi.
1. Bacterial Strain and Culture Conditions:
-
Use a wild-type Vibrio harveyi strain (e.g., BB120) as the reporter strain.
-
Grow the bacteria in a suitable marine broth (e.g., Autoinducer Bioassay broth) at 30°C with aeration.
2. Assay Procedure:
-
In a 96-well microtiter plate, add the test compounds at various concentrations.
-
Inoculate the wells with an overnight culture of Vibrio harveyi diluted to a specific optical density (e.g., OD600 of 0.1).
-
Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubate the plate at 30°C with shaking.
3. Measurement of Bioluminescence and Growth:
-
At regular intervals (e.g., every hour for 8-12 hours), measure the bioluminescence using a luminometer and the optical density at 600 nm (OD600) using a microplate reader.
-
The inhibition of quorum sensing is determined by the reduction in bioluminescence relative to the control, normalized to bacterial growth (OD600).
Caption: Workflow for the Vibrio harveyi bioluminescence-based quorum sensing inhibition assay.
Conclusion and Future Directions
The available evidence suggests that beta-keto esters, as a class, hold promise as antimicrobial agents, with quorum sensing inhibition being a likely mechanism of action. While ethyl acetoacetate has demonstrated efficacy in inhibiting biofilm formation in several bacterial species, there is a clear and urgent need for dedicated research into the biological activities of this compound. Future studies should aim to:
-
Screen this compound against a panel of clinically relevant bacteria and fungi to determine its antimicrobial spectrum and potency (MIC values).
-
Investigate the anti-inflammatory properties of this compound using in vitro and in vivo models.
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.
By addressing these knowledge gaps, the scientific community can fully assess the therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of Methyl 3-oxodecanoate
Introduction
Methyl 3-oxodecanoate is a keto ester of interest in various fields, including metabolic research and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for advancing scientific understanding and for applications in drug development. This guide presents a comprehensive validation of a new Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in a biological matrix (human plasma). The performance of this new method is objectively compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the suitability of the analytical procedure for its intended purpose.[1][2][3][4]
Methodology Comparison
A novel UHPLC-MS/MS method was developed for the direct, sensitive, and high-throughput quantification of this compound. This method is compared against a conventional GC-MS method, which is a robust technique for the analysis of volatile and semi-volatile compounds.[5][6] For the GC-MS analysis, derivatization of the analyte is necessary to improve its volatility and thermal stability.[7]
New Method: UHPLC-MS/MS
-
Principle: This method utilizes the high separation efficiency of UHPLC and the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated from matrix components on a reversed-phase column and subsequently ionized and fragmented. Specific fragment ions are monitored for quantification, providing excellent specificity.
-
Advantages: High sensitivity, high specificity, high throughput, and no requirement for derivatization.
Standard Method: GC-MS
-
Principle: This technique separates volatile compounds in the gas phase. The analyte is first extracted from the matrix and then derivatized to increase its volatility. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer.
-
Advantages: Robust and well-established technique for the analysis of fatty acid esters.[8]
Experimental Protocols
Sample Preparation
UHPLC-MS/MS:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
GC-MS:
-
To 100 µL of plasma sample, add an internal standard (this compound-d3) and perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes for derivatization.
-
The derivatized sample is then ready for injection.
Instrumental Conditions
UHPLC-MS/MS:
-
Instrument: A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion
-
This compound-d3 (IS): Precursor Ion > Product Ion
-
GC-MS:
-
Instrument: A gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
SIM Ions:
-
Derivatized this compound: m/z values
-
Derivatized this compound-d3 (IS): m/z values
-
Data Presentation
The performance of the new UHPLC-MS/MS method and the standard GC-MS method were evaluated based on the ICH guidelines for analytical method validation.[1][2][3][4] The results are summarized in the following tables.
Table 1: Linearity and Range
| Parameter | New Method (UHPLC-MS/MS) | Standard Method (GC-MS) |
| Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Calibration Model | Linear, 1/x² weighting | Linear, 1/x weighting |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte Concentration (ng/mL) | New Method (UHPLC-MS/MS) | Standard Method (GC-MS) |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (3 ng/mL) | 98.5 - 102.1 | < 5.2 |
| Low QC (30 ng/mL) | N/A | N/A |
| Mid QC (500 ng/mL) | 99.2 - 101.5 | < 3.8 |
| High QC (800 ng/mL) | 98.9 - 100.8 | < 2.5 |
| High QC (1600 ng/mL) | N/A | N/A |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | New Method (UHPLC-MS/MS) | Standard Method (GC-MS) |
| LOD | 0.3 ng/mL | 3 ng/mL |
| LOQ | 1 ng/mL | 10 ng/mL |
Table 4: Specificity
| Parameter | New Method (UHPLC-MS/MS) | Standard Method (GC-MS) |
| Interference from blank matrix | No significant interference observed | No significant interference observed |
| Interference from related compounds | No interference from 5 closely related structural analogs | Minor interference from one structural analog |
Visualizations
Caption: Experimental workflows for the UHPLC-MS/MS and GC-MS methods.
Caption: Logical flow of the analytical method validation process.
Conclusion
The newly developed UHPLC-MS/MS method for the quantification of this compound demonstrates superior performance compared to the traditional GC-MS method. The UHPLC-MS/MS method offers a wider linear range, lower limits of detection and quantification, and enhanced precision and accuracy, particularly at lower concentrations. Furthermore, the simplified sample preparation procedure without the need for derivatization significantly increases sample throughput. Based on this comprehensive validation, the UHPLC-MS/MS method is recommended as a more suitable and robust approach for the routine quantification of this compound in a research and drug development setting.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Reactivity of Methyl 3-oxodecanoate and Ethyl 3-oxodecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 3-oxodecanoate and Ethyl 3-oxodecanoate, two closely related β-keto esters that serve as versatile intermediates in organic synthesis. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. This document summarizes key physicochemical properties, compares their reactivity in fundamental transformations with supporting data from analogous systems, and provides detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Ethyl 3-oxodecanoate is presented in Table 1. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | This compound | Ethyl 3-oxodecanoate |
| CAS Number | 22348-96-5 | 13195-66-9[1][2][3][4] |
| Molecular Formula | C₁₁H₂₀O₃ | C₁₂H₂₂O₃[1] |
| Molecular Weight | 200.27 g/mol | 214.30 g/mol [1] |
| Boiling Point | 245.8 °C (est.) | 258.8 °C[1] |
| Density | Not readily available | ~0.9 g/cm³[1] |
| Flash Point | ~98.5 °C (est.) | ~104.6 °C (est.) |
| Solubility in Water | 520.3 mg/L @ 25 °C (est.) | Not readily available |
Comparative Chemical Reactivity
The reactivity of β-keto esters is primarily centered around the acidity of the α-protons and the electrophilicity of the two carbonyl groups. While this compound and Ethyl 3-oxodecanoate are expected to exhibit similar reactivity profiles, the nature of the ester group (methyl vs. ethyl) can introduce subtle yet significant differences, mainly due to steric and electronic effects.
Enolate Formation and Acidity
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of β-keto esters are significantly acidic due to the resonance stabilization of the resulting enolate anion. The pKa of the α-protons for typical β-keto esters is around 11.[5] The formation of this enolate is a critical step for subsequent alkylation and acylation reactions.
Caption: Factors influencing the chemical reactivity of β-keto esters.
Alkylation
Alkylation of the α-carbon via the enolate is a common and powerful method for carbon-carbon bond formation. The choice of the ester group can influence the outcome of this reaction, primarily through steric hindrance. The ethyl group in Ethyl 3-oxodecanoate is slightly bulkier than the methyl group in this compound. This increased steric hindrance could potentially lead to a slower reaction rate in the alkylation step, especially with bulky alkylating agents. However, for most common alkylating agents, this difference is expected to be minor.
Acylation
Acylation at the α-carbon is another important transformation of β-keto esters, leading to the formation of β,δ-diketo esters. Similar to alkylation, the steric bulk of the ethyl group in Ethyl 3-oxodecanoate might slightly retard the rate of acylation compared to this compound, particularly with sterically demanding acylating agents.
Reduction
The reduction of the keto group in β-keto esters yields β-hydroxy esters, which are valuable chiral building blocks in pharmaceutical synthesis.[6][7] The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the structure of the β-keto ester. While direct comparative studies on the reduction of this compound and Ethyl 3-oxodecanoate are scarce, studies on other β-keto esters have shown that the nature of the ester group can influence the diastereoselectivity of the reduction.[8] However, without specific experimental data, it is difficult to predict a significant difference in the stereoselectivity of the reduction between the two title compounds.
Hydrolysis and Decarboxylation
β-keto esters can be hydrolyzed to the corresponding β-keto acids, which are prone to decarboxylation upon heating to yield a ketone. The rate of ester hydrolysis can be affected by the steric hindrance around the ester carbonyl. It is generally observed that ethyl esters hydrolyze at a slightly slower rate than methyl esters under both acidic and basic conditions due to the greater steric bulk of the ethoxy group.[9] Therefore, Ethyl 3-oxodecanoate is expected to undergo hydrolysis and subsequent decarboxylation at a slightly slower rate than this compound under identical conditions.
Summary of Expected Relative Reactivity
| Reaction | Expected Relative Reactivity | Rationale |
| Enolate Formation | Methyl ≈ Ethyl | Minimal electronic difference between methyl and ethyl groups. |
| Alkylation | Methyl > Ethyl | Slightly less steric hindrance in the methyl ester. |
| Acylation | Methyl > Ethyl | Slightly less steric hindrance in the methyl ester. |
| Reduction | Methyl ≈ Ethyl | Minor expected difference in stereoselectivity. |
| Hydrolysis | Methyl > Ethyl | Less steric hindrance in the methyl ester facilitates nucleophilic attack. |
| Decarboxylation | Methyl > Ethyl | Dependent on the preceding hydrolysis step. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving β-keto esters, based on procedures reported for analogous compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Enolate Formation and Alkylation of a β-Keto Ester
This protocol is adapted from procedures for the alkylation of β-keto esters.[10]
Materials:
-
β-keto ester (Methyl or Ethyl 3-oxodecanoate) (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., iodomethane or iodoethane) (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the β-keto ester and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A representative experimental workflow for the alkylation of a β-keto ester.
Protocol 2: Diastereoselective Reduction of a β-Keto Ester
This protocol is a general procedure for the reduction of β-keto esters using sodium borohydride.[7]
Materials:
-
β-keto ester (Methyl or Ethyl 3-oxodecanoate) (1.0 equiv)
-
Methanol
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the β-keto ester in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy ester by column chromatography on silica gel.
Application in Drug Development
β-Keto esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals due to their versatile reactivity.[5][11][12] They are key building blocks for the synthesis of various heterocyclic compounds, which form the core of many drugs.
-
Anti-inflammatory Drugs: β-Keto esters are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[12][13] The enolate chemistry of β-keto esters allows for the introduction of various substituents, leading to a diverse range of potential drug candidates.
-
Antihypertensive Drugs: While no direct synthesis of a named antihypertensive drug using Methyl or Ethyl 3-oxodecanoate was found, related β-keto esters are utilized in the synthesis of complex molecules like Telmisartan, an angiotensin II receptor antagonist.[14][15] The ability to form new carbon-carbon bonds and introduce functional groups makes β-keto esters valuable in constructing the intricate structures of such drugs.
-
Antiviral and Other Therapeutics: The core structure of many antiviral compounds and other therapeutic agents is built upon scaffolds derived from β-keto esters.[16] The reduction of β-keto esters to chiral β-hydroxy esters is a particularly important transformation, as stereochemistry is often critical for biological activity.
Conclusion
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-oxodecanoate | CAS#:13195-66-9 | Chemsrc [chemsrc.com]
- 4. Ethyl 3-oxodecanoate | 13195-66-9 [chemicalbook.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]
- 13. Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
In-Vitro Cytotoxicity of Methyl 3-Oxodecanoate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro cytotoxic effects of β-keto esters, a class of compounds that includes methyl 3-oxodecanoate and its derivatives. While direct and extensive cytotoxic data for this compound is limited in publicly available literature, this document synthesizes findings from studies on structurally related β-keto esters to offer insights into their potential as cytotoxic agents. The information presented is intended to support further research and drug development initiatives in this area.
Comparative Cytotoxicity Data
The cytotoxic activity of various β-keto esters and related derivatives has been evaluated against several cancer cell lines. The following table summarizes the available quantitative data from selected studies. It is important to note that the cytotoxic potential can vary significantly based on the specific chemical structure of the derivative, the cell line tested, and the experimental conditions.
| Compound/Derivative Class | Cell Line(s) | Key Findings | Reference |
| β-Keto Esters (General) | Various cancer cell lines | A series of β-keto esters were synthesized and showed promising cytotoxic activity against different cancer cell lines.[1] | [1] |
| Pyrazolone Derivatives (from β-Keto Esters) | ACHN (human renal cell carcinoma), Panc-1 (human pancreatic adenocarcinoma), HCT-116 (human colon cancer) | Synthesized pyrazolones, derived from β-keto esters, were evaluated for cytotoxicity, and lead molecules were identified.[2] | [2] |
| 3-Oxobutanamide Derivatives | Human blood lymphocytes | Certain derivatives exhibited toxicity at high concentrations (1000 and 2000μM), with compound 5 showing superior toxicity.[3] This toxicity was associated with reactive oxygen species (ROS) generation and mitochondrial membrane potential collapse.[3] | [3] |
| Dihydropyridine Carboxylic Acid Derivatives | HCT-15 (human colon cancer) | Compounds 3a and 3b showed the highest cytotoxic activity with IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, respectively.[4] | [4] |
| 3-methylenamino-4(3H)-quinazolone Derivatives | RD (rhabdomyosarcoma), MDA-MB-231 (breast cancer) | Compound 5 showed good activity against RD cells (IC50 = 14.65 μM). Compounds 6 and 7 were active against MDA-MB-231 cells (IC50 = 10.62 and 8.79 μM, respectively).[5][6] | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in-vitro cytotoxicity studies of related ester compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 × 10³ cells per well) and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, and 100 µM).[7] A control group with vehicle (e.g., DMSO) and a standard cytotoxic drug (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).[7]
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for another 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.
Trypan Blue Dye Exclusion Assay
This assay is used to differentiate viable from non-viable cells.
-
Cell Treatment: Cells are treated with the test compounds at a specific concentration (e.g., 30 μM) for a set duration (e.g., 48 hours).[8]
-
Cell Harvesting: After treatment, cells are harvested and resuspended in phosphate-buffered saline (PBS).
-
Staining: An equal volume of 0.4% Trypan Blue stain is added to the cell suspension.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Inhibition Calculation: The percentage of growth inhibition is calculated based on the reduction in the number of viable cells in the treated group compared to the control group.[8]
Visualizations
Experimental Workflow for In-Vitro Cytotoxicity Screening
Caption: General workflow for determining the in-vitro cytotoxicity of a compound using the MTT assay.
Potential Signaling Pathway for Cytotoxicity
Based on findings for similar cytotoxic compounds that induce oxidative stress, a potential signaling pathway leading to apoptosis is depicted below.[3]
Caption: A potential signaling cascade for apoptosis induced by a cytotoxic derivative.
References
- 1. Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Synthesis and cytotoxicity of novel steroidal C-20 oxime ester derivatives from 16-DPA - Arabian Journal of Chemistry [arabjchem.org]
Comparative Spectroscopic Analysis of Methyl 3-Oxoalkanoates: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the spectral properties of Methyl 3-oxodecanoate and its analogs has been compiled to aid researchers, scientists, and drug development professionals in the precise characterization of this important class of β-keto esters. This guide provides a detailed summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and visual workflows to facilitate understanding and replication of analytical procedures.
β-Keto esters are pivotal intermediates in organic synthesis, and a thorough understanding of their spectral characteristics is crucial for structure elucidation and purity assessment. This guide focuses on a homologous series of methyl 3-oxoalkanoates, systematically comparing how variations in the alkyl chain length influence their spectroscopic signatures.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its analogs. These compounds exist as a mixture of keto and enol tautomers in solution, a phenomenon that is clearly observable in their NMR spectra.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | δ (ppm) - CH₃ (ester) | δ (ppm) - CH₂ (α-position) | δ (ppm) - CH₂ (α' to ketone) | δ (ppm) - CH₃ (terminal) | δ (ppm) - Enol (=CH) | δ (ppm) - Enol (OH) |
| Methyl 3-oxobutanoate | 3.74 (s) | 3.46 (s) | 2.28 (s) | - | 5.04 (s) | 12.0 (s, br) |
| Methyl 3-oxohexanoate | 3.73 (s) | 3.44 (s) | 2.53 (t, J=7.4 Hz) | 0.93 (t, J=7.4 Hz) | 5.05 (s) | 12.1 (s, br) |
| Methyl 3-oxooctanoate | 3.73 (s) | 3.45 (s) | 2.52 (t, J=7.5 Hz) | 0.89 (t, J=7.0 Hz) | 5.05 (s) | 12.1 (s, br) |
| This compound | 3.73 (s) | 3.45 (s) | 2.52 (t, J=7.5 Hz) | 0.88 (t, J=6.8 Hz) | 5.05 (s) | 12.1 (s, br) |
Note: Chemical shifts for the methylene groups in the alkyl chain typically appear between 1.2-1.6 ppm.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) - C=O (keto) | δ (ppm) - C=O (ester) | δ (ppm) - CH₂ (α-position) | δ (ppm) - CH₂ (α' to ketone) | δ (ppm) - OCH₃ | δ (ppm) - Enol (C=O) | δ (ppm) - Enol (=C-O) | δ (ppm) - Enol (=CH) |
| Methyl 3-oxobutanoate | 200.7 | 167.5 | 49.9 | 29.9 | 52.4 | 171.8 | 178.6 | 89.1 |
| Methyl 3-oxohexanoate | 202.8 | 167.4 | 49.2 | 45.4 | 52.3 | 172.0 | 178.5 | 89.5 |
| Methyl 3-oxooctanoate | 202.9 | 167.4 | 49.2 | 43.5 | 52.3 | 172.1 | 178.5 | 89.5 |
| This compound | 202.9 | 167.4 | 49.2 | 43.5 | 52.3 | 172.1 | 178.5 | 89.5 |
Table 3: Infrared (IR) Spectral Data (neat, cm⁻¹)
| Compound | ν (C=O, ester) | ν (C=O, keto) | ν (C-O, ester) | ν (O-H, enol) |
| Methyl 3-oxobutanoate | 1745 | 1718 | 1240-1200 | 3200-2400 (br) |
| Methyl 3-oxohexanoate | 1746 | 1717 | 1240-1200 | 3200-2400 (br) |
| Methyl 3-oxooctanoate | 1746 | 1717 | 1240-1200 | 3200-2400 (br) |
| This compound | 1746 | 1717 | 1240-1200 | 3200-2400 (br) |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | [M]⁺ | [M-OCH₃]⁺ | [M-CH₂COOCH₃]⁺ | McLafferty Rearrangement |
| Methyl 3-oxobutanoate | 116 | 85 | 43 | 58 |
| Methyl 3-oxohexanoate | 144 | 113 | 71 | 58, 86 |
| Methyl 3-oxooctanoate | 172 | 141 | 99 | 58, 114 |
| This compound | 200 | 169 | 127 | 58, 142 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the methyl 3-oxoalkanoate analog was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters : A spectral width of 16 ppm, a pulse width of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second were used. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Parameters : A spectral width of 250 ppm, a pulse width of 30°, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used. 1024 scans were co-added and Fourier transformed with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.
-
Instrumentation : IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Parameters : Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added and ratioed against a background spectrum of the clean NaCl plates.
Mass Spectrometry (MS)
-
Instrumentation : Electron ionization (EI) mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS).
-
GC Conditions : A non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions : The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. Mass spectra were scanned over a mass range of m/z 40-500.
Visualizing the Workflow
To provide a clear overview of the synthesis and analysis process, the following diagrams have been generated.
This guide provides a foundational dataset and standardized protocols that will be invaluable to researchers in the fields of organic chemistry, drug discovery, and materials science. The clear and concise presentation of comparative data is intended to streamline the process of identifying and characterizing this compound and its related analogs.
A Comparative Guide to Purity Assessment of Synthesized Methyl 3-oxodecanoate: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of active pharmaceutical ingredients and other chemical compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of synthesized methyl 3-oxodecanoate.
Quantitative Data Summary
The following table summarizes the performance of each method in the purity assessment of a synthesized batch of this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC | GC-MS | Titration |
| Purity (%) | 99.2 ± 0.2 | 98.9 ± 0.5 | 99.1 ± 0.3 | 98.5 ± 0.7 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% | ~0.5% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | ~0.005% | ~1.0% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~20 minutes | ~45 minutes |
| Sample Consumption | Low (5-20 mg) | Low (~1 mg/mL) | Very Low (<1 mg/mL) | High (~2 g) |
| Specificity | High (structure-specific) | Moderate to High | High | Low |
| Precision (RSD) | < 1% | < 2% | < 1.5% | < 3% |
| Accuracy | High | High | High | Moderate |
| Primary Method | Yes | No (requires reference standard) | No (requires reference standard) | Yes |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity.[1][2] The ratio of the integrals, when corrected for the number of protons, molecular weights, and sample weights, provides a direct measure of the analyte's purity.[1]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.[3]
-
Add 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (typically > 30 seconds for quantitative accuracy).
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[1]
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the this compound (e.g., the singlet of the methyl ester protons) and the internal standard.
-
Calculate the purity using the following equation[1]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For β-keto esters, challenges such as keto-enol tautomerism can lead to poor peak shapes on standard reversed-phase columns. Mixed-mode or specialized columns, along with optimized mobile phase conditions, are often necessary. Purity is determined by comparing the peak area of the analyte to the total area of all detected peaks (area percent method) or by using a reference standard.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A mixed-mode column (e.g., Primesep) or a C18 column with specific mobile phase additives.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (increasing temperature can sometimes improve peak shape for tautomers).
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then detected and identified by a mass spectrometer. GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like methyl esters.[4][5]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., a cyano- or wax-based phase) is suitable for separating fatty acid methyl esters.[4][6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate purity using the area percent method from the total ion chromatogram (TIC).
-
Titration
Principle: The purity of an ester can be determined by saponification, which involves hydrolyzing the ester with a known excess of a strong base (e.g., ethanolic potassium hydroxide).[7] The unreacted base is then back-titrated with a standardized acid.[8] The difference in the amount of base used in the sample titration and a blank titration corresponds to the amount of ester present.[7][8]
Protocol:
-
Sample Preparation and Saponification:
-
Titration:
-
Calculation:
-
Calculate the purity using the following formula:
Where:
-
V_blank = Volume of acid used for the blank titration (mL)
-
V_sample = Volume of acid used for the sample titration (mL)
-
M_acid = Molarity of the acid
-
MW_ester = Molecular weight of this compound
-
m_sample = mass of the sample (g)
-
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: The experimental workflow for qNMR purity assessment.
Caption: Logical relationship for comparing purity assessment methods.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 7. Determination of Esters | Pharmaguideline [pharmaguideline.com]
- 8. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
